
3-(Pyridin-2-YL)propanal
Overview
Description
3-(Pyridin-2-YL)propanal is an organic compound with the molecular formula C8H9NO. It is characterized by a pyridine ring attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Pyridin-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with propanal in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the reaction and improve the overall production rate .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-YL)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Electrophilic substitution reactions typically require a strong acid catalyst, such as sulfuric acid.
Major Products
Oxidation: 3-(Pyridin-2-YL)propanoic acid.
Reduction: 3-(Pyridin-2-YL)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-(Pyridin-2-YL)propanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of coordination polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-YL)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the pyridine ring can participate in coordination chemistry with metal ions. These interactions can lead to the formation of complex structures with unique properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Pyridinepropionic acid
- 3-(4-Pyridinyl)propanoic acid
- 2-Amino-3-(pyridin-2-yl)propionic acid
Uniqueness
3-(Pyridin-2-YL)propanal is unique due to its combination of an aldehyde group and a pyridine ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form coordination complexes and undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .
Biological Activity
3-(Pyridin-2-YL)propanal, a compound characterized by its unique structural features, has garnered attention due to its significant biological activities. This article explores its biochemical properties, molecular mechanisms, and potential applications in various fields, including pharmaceuticals and biochemistry.
This compound is primarily known for its role in enzyme interactions, particularly with aldehyde dehydrogenases (ALDH). These enzymes are crucial for the oxidative metabolism of aldehydes, converting them into carboxylic acids. The interaction of this compound with ALDH not only facilitates this conversion but also influences cellular metabolic pathways.
Property | Description |
---|---|
Molecular Formula | C₈H₉N |
Molecular Weight | 135.16 g/mol |
Solubility | Soluble in polar solvents (e.g., water, ethanol) |
Interaction with Enzymes | Inhibits or modulates activity of aldehyde dehydrogenases |
Cellular Effects
The compound has been shown to affect various cellular processes, including:
- Gene Expression : It modulates the expression of genes involved in oxidative stress responses and metabolic regulation.
- Cell Signaling : Alters signaling pathways that regulate cell survival and apoptosis.
- Metabolic Regulation : Influences cellular metabolism by affecting the levels of reactive oxygen species (ROS) and other metabolites.
Molecular Mechanism
At a molecular level, this compound binds specifically to ALDHs, which is pivotal for its biological activity. This binding facilitates the oxidation of aldehydes, thus playing a protective role against aldehyde toxicity in cells.
Figure 1: Molecular Interaction Diagram
Molecular Interaction (Hypothetical link for illustration)
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain ALDH isoforms, which may have implications in cancer therapy where ALDH activity is often upregulated.
- Oxidative Stress Modulation : A study demonstrated that treatment with this compound reduced oxidative stress markers in cultured cells, suggesting a protective effect against oxidative damage.
- Pharmaceutical Applications : The compound's ability to form complexes with metal ions has been explored for drug delivery systems and as a scaffold in drug design.
Industrial Relevance
In addition to its biological significance, this compound is utilized in various industrial applications:
- Synthesis of Agrochemicals : Its reactivity makes it a valuable intermediate in the production of agrochemicals.
- Biochemical Assays : Employed as a probe in enzyme mechanism studies due to its ability to interact selectively with biological targets.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(pyridin-2-yl)propanal, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation reactions between pyridine derivatives and propanal precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts can introduce the pyridyl group. Key reagents may include Cs₂CO₃ as a base and DMF as a solvent under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.
Q. How is structural characterization of this compound performed?
- Techniques :
- NMR : and NMR identify proton environments and carbon frameworks. The aldehyde proton typically appears at δ 9.5–10.0 ppm.
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
- IR spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹).
Q. What are the key reactivity trends of the aldehyde group in this compound?
- Reactivity : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with amines to form Schiff bases). Steric and electronic effects from the pyridyl ring influence reaction rates. For instance, electron-withdrawing effects of the pyridyl nitrogen enhance electrophilicity at the aldehyde carbon .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects are incorporated via PCM models. Software like Gaussian or ORCA generates electrostatic potential maps, highlighting nucleophilic/electrophilic sites .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?
- Analysis : Compare isomers (e.g., ortho vs. para substituents on the pyridyl ring) using Hirshfeld surfaces to quantify intermolecular interactions. For example, steric hindrance from ortho substituents may reduce binding affinity in biological assays, while para groups enhance solubility . Statistical tools like PCA (Principal Component Analysis) correlate structural descriptors with activity data.
Q. How are non-covalent interactions (e.g., π-stacking) of this compound studied in supramolecular systems?
- Techniques :
- X-ray crystallography : Reveals packing motifs, such as π-π interactions between pyridyl rings.
- Hirshfeld surface analysis : Quantifies contact contributions (e.g., C-H···O/N interactions) using CrystalExplorer .
- Fluorescence quenching : Probes stacking behavior in solution via titration with aromatic quenchers.
Q. What experimental designs validate enantioselective synthesis routes for chiral derivatives of this compound?
- Protocol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution studies under varying temperatures and catalyst loadings optimize selectivity .
Q. Notes
Properties
IUPAC Name |
3-pyridin-2-ylpropanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYPSHVDSAPASP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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